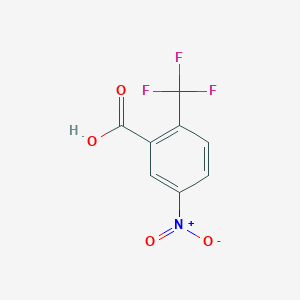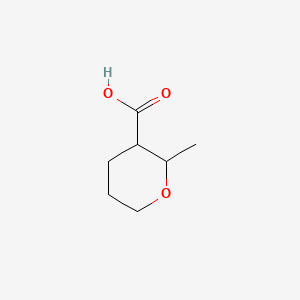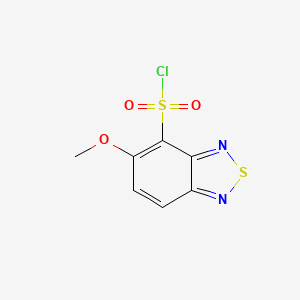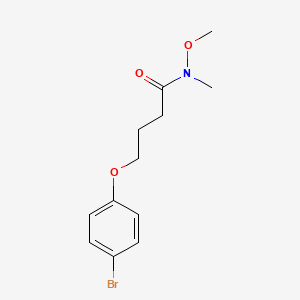
2',6'-Difluoro-3'-methoxyacetophenone
Descripción general
Descripción
2’,6’-Difluoro-3’-methoxyacetophenone is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to an acetophenone core. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,6’-Difluoro-3’-methoxyacetophenone can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2’,6’-Difluoro-3’-methoxyacetophenone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Difluoro-3’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
2’,6’-Difluoro-3’-methoxyacetophenone is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’,6’-Difluoro-3’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry . The methoxy group can also influence its reactivity and interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2’,6’-Difluoroacetophenone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3’-Methoxyacetophenone: Lacks the fluorine atoms, affecting its stability and interactions.
2’,6’-Dichloro-3’-methoxyacetophenone: Chlorine atoms instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness
2’,6’-Difluoro-3’-methoxyacetophenone is unique due to the combined presence of fluorine atoms and a methoxy group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-(2,6-difluoro-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYCRPRVOGSMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)



![Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-](/img/structure/B1444807.png)


![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1444812.png)



![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)
![6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one](/img/structure/B1444820.png)

